molecular formula C15H16N2O4 B6173499 methyl 6-hydroxy-2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}-2H-indazole-5-carboxylate CAS No. 2758000-14-3

methyl 6-hydroxy-2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}-2H-indazole-5-carboxylate

Cat. No.: B6173499
CAS No.: 2758000-14-3
M. Wt: 288.3
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Description

Methyl 6-hydroxy-2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}-2H-indazole-5-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, followed by the introduction of the 1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl group. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

When compared to other similar compounds, methyl 6-hydroxy-2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}-2H-indazole-5-carboxylate stands out due to its unique structural features and potential applications. Similar compounds include other indazole derivatives and bicyclic compounds, each with their own distinct properties and uses.

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Properties

CAS No.

2758000-14-3

Molecular Formula

C15H16N2O4

Molecular Weight

288.3

Purity

95

Origin of Product

United States

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